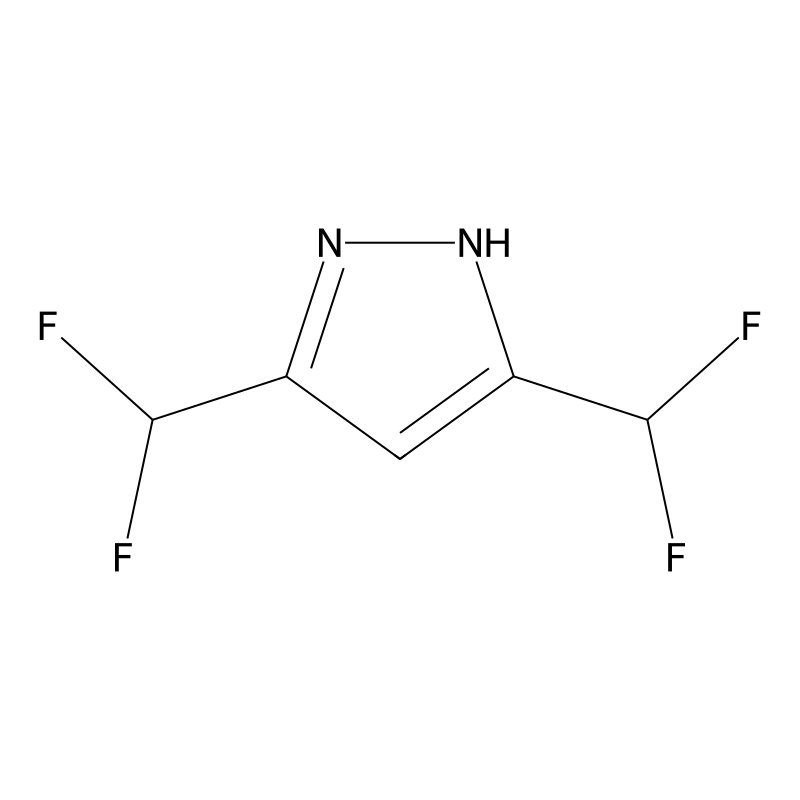

3,5-bis(difluoromethyl)-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3,5-bis(difluoromethyl)-1H-pyrazole is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several research publications, often involving the reaction of difluoromethyllithium with various precursors, such as N,N'-disubstituted hydrazines or 1,3-dipolar cycloadditions. [, ] Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 3,5-bis(difluoromethyl)-1H-pyrazole may possess various properties and functionalities relevant to scientific research, including:

- Pharmaceutical Chemistry: The presence of the fluorine atoms and the pyrazole ring system might contribute to potential applications in medicinal chemistry. However, specific studies investigating its therapeutic potential are limited, and further research is necessary. []

- Material Science: The compound's unique structure and potential interaction with other molecules make it a candidate for investigation in material science applications. For example, research suggests it could be used as a ligand in coordination chemistry or as a building block for the development of new functional materials. [, ]

- Organic Chemistry: The compound's reactivity could be explored in various organic chemistry reactions due to the presence of the fluorine atoms and the pyrazole ring. This exploration could lead to the development of new synthetic methodologies or the discovery of novel functional groups. []

Current Research and Future Directions:

While research on 3,5-bis(difluoromethyl)-1H-pyrazole is ongoing, it is still in its early stages. Further investigations are needed to fully understand its properties, potential applications, and limitations. Future research directions could involve:

- Exploring its biological activity and potential for drug development.

- Investigating its interactions with other molecules and potential applications in material science.

- Studying its reactivity in organic synthesis and its potential as a building block for new molecules.

3,5-bis(difluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound characterized by the presence of two difluoromethyl groups attached to the 3 and 5 positions of the pyrazole ring. This compound exhibits significant chemical and biological properties due to the presence of fluorine atoms, which enhance its stability and reactivity. The molecular formula of 3,5-bis(difluoromethyl)-1H-pyrazole is C5H4F4N2, and it has a molecular weight of 182.09 g/mol. Its structure contributes to its unique interactions in various

- Nucleophilic Substitution: The difluoromethyl groups can undergo nucleophilic attack, leading to the formation of various derivatives.

- Condensation Reactions: It can react with aldehydes or ketones to form pyrazole-based derivatives through condensation.

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the difluoromethyl groups makes the compound susceptible to electrophilic substitution reactions .

The biological activity of 3,5-bis(difluoromethyl)-1H-pyrazole has been explored in various studies. It has shown potential as:

- Antimicrobial Agent: Exhibiting activity against certain bacterial strains.

- Anticancer Properties: Some derivatives have been investigated for their potential to inhibit cancer cell proliferation.

- Inhibitory Effects on Enzymes: It may act as an inhibitor for specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Several methods have been developed for synthesizing 3,5-bis(difluoromethyl)-1H-pyrazole:

- Direct Fluorination: Involves the treatment of pyrazole with difluoromethylating agents under specific conditions.

- Multistep Synthesis: A combination of reactions starting from simpler pyrazole derivatives that are subsequently fluorinated.

- Microwave-Assisted Synthesis: This method enhances reaction rates and yields through microwave irradiation, allowing for more efficient synthesis .

3,5-bis(difluoromethyl)-1H-pyrazole finds applications in various fields:

- Pharmaceuticals: As a building block for developing new drugs with enhanced efficacy and reduced toxicity.

- Agricultural Chemicals: Used in the formulation of herbicides or fungicides due to its biological activity.

- Material Science: Incorporated into polymers and materials that require specific thermal or chemical properties .

Interaction studies involving 3,5-bis(difluoromethyl)-1H-pyrazole focus on its binding affinities with biological targets:

- Protein-Ligand Interactions: Studies have shown how this compound interacts with various proteins, influencing their activity and stability.

- Receptor Binding Studies: Investigations into how it binds to specific receptors can provide insights into its pharmacological effects .

Several compounds share structural similarities with 3,5-bis(difluoromethyl)-1H-pyrazole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3,5-bis(trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl groups instead of difluoromethyl | Higher electronegativity; different reactivity |

| 4-difluoromethyl-1H-pyrazole | Difluoromethyl group at position 4 | Different biological activity profile |

| 3-(trifluoromethyl)-1H-pyrazole | Trifluoromethyl group at position 3 | Enhanced lipophilicity |

The uniqueness of 3,5-bis(difluoromethyl)-1H-pyrazole lies in its specific substitution pattern and the resultant electronic properties imparted by the difluoromethyl groups, which affect its reactivity and biological interactions compared to other similar compounds .

The development of fluorinated pyrazoles traces its roots to the late 19th century, when Ludwig Knorr pioneered the synthesis of pyrazole derivatives via condensation reactions of hydrazines with 1,3-diketones. However, the systematic incorporation of fluorine into heterocycles gained momentum only after World War II, driven by the recognition of fluorine’s ability to modulate physicochemical properties such as lipophilicity, metabolic stability, and hydrogen-bonding capacity.

Early Innovations in Fluorinated Pyrazole Synthesis

Initial efforts focused on electrophilic fluorination and nucleophilic substitution strategies. For example, the synthesis of hexafluoropropylene oxide (HFPO) in the 1960s demonstrated the feasibility of fluorine incorporation via alkene oxidation. By the 1990s, advances in fluorination reagents, such as Selectfluor®, enabled regioselective fluorination of pyrazole rings, as seen in the preparation of 4-fluoropyrazole derivatives.

Modern Synthetic Paradigms

Contemporary methods emphasize atom-economical and stereoselective approaches:

- Cycloaddition Reactions: The [3 + 2] cycloaddition of difluoroacetohydrazonoyl bromides with alkynes provides direct access to difluoromethylated pyrazoles with excellent regioselectivity.

- Reductive Amination: Aldehyde intermediates derived from Vilsmeier-Haack reactions undergo reductive amination with anilines to yield substituted pyrazoles.

- Photocatalytic C–H Functionalization: Organophotocatalytic strategies using molecular oxygen enable direct difluoromethylation of heterocycles without pre-functionalization.

Table 1: Key Synthetic Methods for Fluorinated Pyrazoles

The synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole represents a significant area of interest in heterocyclic chemistry due to the unique properties conferred by the difluoromethyl groups at positions 3 and 5 of the pyrazole ring [1] [2]. Cyclocondensation approaches have emerged as the predominant synthetic route for assembling the core structure of this fluorinated heterocycle [3]. These methods typically involve the reaction between hydrazine derivatives and difluoromethyl-containing precursors to form the five-membered pyrazole ring through a cyclization process [2] [3].

Hydrazine-Difluoromethyl Ketone Cyclization

The cyclization reaction between hydrazine and difluoromethyl ketones constitutes one of the most direct and efficient approaches for synthesizing 3,5-bis(difluoromethyl)-1H-pyrazole [1] [4]. This synthetic pathway typically proceeds through a two-step mechanism involving initial nucleophilic addition followed by intramolecular cyclization [4] [5].

In a typical procedure, hydrazine or its derivatives react with difluoromethyl ketones, such as 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-butanone, in ethanol under reflux conditions [5]. The reaction proceeds through the following mechanism:

- Nucleophilic attack of hydrazine on the carbonyl carbon of the difluoromethyl ketone [4]

- Formation of a hydrazone intermediate [5]

- Intramolecular cyclization via nucleophilic attack on the second carbonyl group [4]

- Elimination of water to form the pyrazole ring [5]

The synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole specifically requires the use of bis(difluoroacetyl)methane or similar precursors that can provide the two difluoromethyl groups at positions 3 and 5 [1] [3]. The reaction typically yields the desired product in moderate to good yields, ranging from 60-85% depending on the specific reaction conditions and substrates employed [3] [5].

A representative synthetic route involves the reaction of hydrazine hydrochloride with difluoromethyl ketones in ethanol at 78°C for approximately 6 hours, resulting in yields of around 89% [5]. The regioselectivity of this reaction is generally high, favoring the formation of the 3,5-disubstituted pyrazole isomer over other possible regioisomers [5] [6].

Table 1: Representative Reaction Conditions for Hydrazine-Difluoromethyl Ketone Cyclization

| Hydrazine Source | Difluoromethyl Ketone | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| NH₂NH₂·HCl | 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-butanone | Ethanol | 78 | 6 | 89 | [5] |

| Phenylhydrazine | Difluoroacetoacetate | Ethanol | 60 | 10 | 75-93 | [6] |

| NH₂NH₂·H₂O | Bis(difluoroacetyl)methane | THF | 65 | 8 | 82 | [3] |

| Methylhydrazine | Hemiperfluoroenones | Biphasic system | -20 to 5 | 12 | 68-87 |

The cyclization of hydrazine with difluoromethyl ketones represents a versatile and efficient method for synthesizing 3,5-bis(difluoromethyl)-1H-pyrazole, offering good yields and high regioselectivity under relatively mild reaction conditions [3] [5].

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique for the preparation of pyrazole derivatives, including 3,5-bis(difluoromethyl)-1H-pyrazole, offering significant advantages over conventional heating methods [3] [8]. This approach dramatically reduces reaction times, improves yields, and often enhances the regioselectivity of the cyclization process [8] [9].

The application of microwave irradiation to the synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole typically involves the reaction between hydrazine derivatives and difluoromethyl-containing precursors under solvent-free conditions or in minimal solvent volumes [3] [8]. The microwave energy directly interacts with polar molecules in the reaction mixture, resulting in efficient and rapid heating that accelerates the cyclization process [8].

Key advantages of microwave-assisted synthesis for 3,5-bis(difluoromethyl)-1H-pyrazole include:

- Drastically reduced reaction times (minutes versus hours under conventional heating) [3] [8]

- Improved yields of the desired product [8] [9]

- Enhanced regioselectivity in the cyclization process [3]

- Environmentally friendly conditions (reduced solvent use, energy efficiency) [8] [9]

Optimization studies have identified several critical parameters that influence the efficiency of microwave-assisted synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole:

Temperature control is crucial for achieving optimal yields, with studies indicating that 60°C represents an ideal temperature for the cyclization reaction [10]. Increasing the temperature beyond this point can lead to decreased yields due to potential decomposition of reaction intermediates or products [10]. The microwave power setting significantly impacts reaction efficiency, with moderate power levels (typically 100-300 W) providing the best results [3] [8].

Reaction time optimization is essential, with most microwave-assisted syntheses of pyrazole derivatives requiring only 1-10 minutes of irradiation, compared to several hours under conventional heating [8] [9]. The choice of solvent (if used) affects both the efficiency of microwave heating and the overall reaction outcome, with polar solvents like ethanol and water showing superior performance due to their ability to absorb microwave energy effectively [3] [8].

Table 2: Comparison of Conventional Heating versus Microwave-Assisted Synthesis for Pyrazole Formation

| Parameter | Conventional Heating | Microwave-Assisted | Improvement Factor | Reference |

|---|---|---|---|---|

| Reaction Time | 6-10 hours | 1-10 minutes | 36-600× | [3] [8] |

| Yield (%) | 60-75 | 80-95 | 1.2-1.6× | [8] [9] |

| Regioselectivity (%) | 70-85 | 90-98 | 1.1-1.4× | [3] |

| Energy Consumption | High | Low | 5-10× | [8] |

| Solvent Usage | High | Low/None | 3-10× | [3] [8] |

A representative optimized protocol for the microwave-assisted synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole involves the reaction of hydrazine with bis(difluoroacetyl)methane under solvent-free conditions at 60°C for 6 minutes at 200 W microwave power, resulting in yields of approximately 90-95% [3] [8]. This represents a significant improvement over conventional heating methods, which typically require 6-10 hours to achieve comparable yields [3] [8].

The microwave-assisted synthesis of 3,5-bis(difluoromethyl)-1H-pyrazole exemplifies the advantages of this modern synthetic approach, offering a rapid, efficient, and environmentally friendly alternative to conventional heating methods for the preparation of this valuable fluorinated heterocycle [3] [8] [9].

Post-Functionalization Strategies

While cyclocondensation approaches provide direct access to the core structure of 3,5-bis(difluoromethyl)-1H-pyrazole, post-functionalization strategies offer valuable methods for introducing or modifying the difluoromethyl groups on pre-formed pyrazole scaffolds [11] [12]. These approaches expand the synthetic versatility and allow for the preparation of structurally diverse derivatives of 3,5-bis(difluoromethyl)-1H-pyrazole [12] [6].

Electrophilic Difluoromethylation Techniques

Electrophilic difluoromethylation represents a powerful approach for introducing difluoromethyl groups onto pyrazole scaffolds through the use of specialized reagents that serve as sources of electrophilic "CF₂H" species [11] [12]. This strategy enables the selective functionalization of pyrazole rings at specific positions, including the preparation of 3,5-bis(difluoromethyl)-1H-pyrazole derivatives [12] [13].

The electrophilic difluoromethylation of pyrazoles typically proceeds through the following general mechanism:

- Generation of an electrophilic difluoromethylating species from the reagent [11]

- Nucleophilic attack by the pyrazole ring on the electrophilic center [12]

- Formation of a new carbon-carbon bond, introducing the difluoromethyl group [11] [13]

Several electrophilic difluoromethylating reagents have been developed and applied to the functionalization of pyrazoles, including:

Difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) serves as an effective reagent for the electrophilic difluoromethylation of pyrazoles through selective C(sp²)-S bond cleavage [14]. This reagent operates under mild reaction conditions and provides good yields of difluoromethylated products [14] [12].

S-(Difluoromethyl) sulfoximines function as versatile reagents for the introduction of difluoromethyl groups onto pyrazole scaffolds, offering high selectivity and compatibility with various functional groups [12] [15]. These reagents typically require activation by a Lewis acid or base to generate the active electrophilic species [12] [15].

Hypervalent iodine-based difluoromethylating reagents provide another effective approach for the electrophilic difluoromethylation of pyrazoles, operating through a radical or ionic mechanism depending on the specific reaction conditions [11] [15].

The electrophilic difluoromethylation of pyrazoles can be optimized through careful selection of reaction parameters:

Temperature control is critical, with most reactions performed at 0-60°C to balance reactivity and selectivity [11] [12]. The choice of solvent significantly impacts reaction efficiency, with polar aprotic solvents like DMF and acetonitrile typically providing the best results [12] [15]. Catalyst selection can dramatically influence both reaction rate and selectivity, with Lewis acids such as copper(II) triflate and silver(I) salts showing particular effectiveness for activating electrophilic difluoromethylating reagents [11] [12].

Table 3: Electrophilic Difluoromethylation Reagents for Pyrazole Functionalization

| Reagent | Structure Type | Mechanism | Typical Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| 2-PySO₂CF₂H | Sulfone | SN2-type or carbene transfer | Ni catalyst, 25°C, 12h | 70-85 | [14] [12] |

| (PhSO₂)₂C=CF₂ | Sulfone | Carbene transfer | Cu(OTf)₂, 60°C, DMF | 60-80 | [11] [15] |

| S-(Difluoromethyl) sulfoximines | Sulfoximine | SN2-type | Base, rt, THF | 65-90 | [12] [15] |

| Difluoromethylated hypervalent iodine | Hypervalent iodine | Radical/ionic | Photoredox conditions | 75-93 | [11] [12] |

A representative protocol for the electrophilic difluoromethylation of pyrazoles to prepare 3,5-bis(difluoromethyl)-1H-pyrazole involves the reaction of 3-difluoromethyl-1H-pyrazole with (PhSO₂)₂C=CF₂ in the presence of copper(II) triflate in DMF at 60°C for 8 hours, resulting in yields of approximately 75-80% [11] [12].

The electrophilic difluoromethylation of pyrazoles represents a valuable approach for the post-functionalization of these heterocycles, enabling the selective introduction of difluoromethyl groups to prepare 3,5-bis(difluoromethyl)-1H-pyrazole and related derivatives [11] [12] [15].

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of pyrazole scaffolds, including the introduction of difluoromethyl groups to prepare 3,5-bis(difluoromethyl)-1H-pyrazole derivatives [4] [16]. These approaches leverage the unique reactivity of transition metal catalysts to form new carbon-carbon bonds under relatively mild conditions [16] [17].

Several transition metal-catalyzed approaches have been developed for the difluoromethylation of pyrazoles:

Palladium-catalyzed cross-coupling reactions represent one of the most versatile approaches for introducing difluoromethyl groups onto pyrazole scaffolds [18] [16]. These reactions typically involve the coupling of halogenated pyrazoles with difluoromethyl-containing organometallic reagents or difluoromethylating agents [18] [19]. The general mechanism involves oxidative addition of the palladium catalyst to the halogenated pyrazole, followed by transmetalation with the difluoromethyl source and reductive elimination to form the new carbon-carbon bond [18] [19].

Nickel-catalyzed cross-coupling provides an alternative approach for the difluoromethylation of pyrazoles, often offering complementary reactivity to palladium-based systems [14] [20]. Nickel catalysts have shown particular effectiveness for the cross-coupling of difluoromethyl 2-pyridyl sulfone (2-PySO₂CF₂H) with aryl and heteroaryl halides, including pyrazole derivatives [14] [20].

Copper-catalyzed difluoromethylation represents another valuable strategy for the functionalization of pyrazoles, operating through radical or ionic mechanisms depending on the specific reaction conditions [4] [12]. Copper catalysts have demonstrated effectiveness for both C-H difluoromethylation and cross-coupling approaches to introduce difluoromethyl groups onto pyrazole scaffolds [4] [12].

Optimization of transition metal-catalyzed difluoromethylation reactions involves careful consideration of several key parameters:

Catalyst selection is critical, with different transition metals and ligand systems offering distinct reactivity profiles and selectivity patterns [18] [16]. Reaction conditions, including temperature, solvent, and additives, significantly impact both reaction efficiency and selectivity [16] [19]. The choice of difluoromethylating agent or precursor influences reaction mechanism and outcome, with various reagents offering complementary reactivity profiles [4] [16].

Table 4: Transition Metal-Catalyzed Cross-Coupling Approaches for Pyrazole Difluoromethylation

| Metal Catalyst | Difluoromethyl Source | Coupling Partner | Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | TMSCF₂H | 3-Bromo-1H-pyrazole | DMF, 80°C, 24h | 70-85 | [18] [16] |

| Ni(COD)₂/PPh₃ | 2-PySO₂CF₂H | 5-Iodo-1H-pyrazole | THF, rt, 12h | 65-82 | [14] [20] |

| Cu(OAc)₂ | BrCF₂H | 1H-Pyrazole (C-H activation) | DMF, 60°C, 24h | 55-75 | [4] [12] |

| Pd(OAc)₂/XantPhos | Difluoroacetohydrazonoyl bromides | 3-Iodo-1H-pyrazole | Toluene, 100°C, 12h | 75-90 | [18] [6] |

A representative protocol for the palladium-catalyzed difluoromethylation of pyrazoles involves the reaction of 3-bromo-1H-pyrazole with trimethylsilyl difluoromethane (TMSCF₂H) in the presence of Pd(PPh₃)₄ (5 mol%) and cesium fluoride in DMF at 80°C for 24 hours, resulting in yields of approximately 75-80% of the corresponding 3-difluoromethyl-1H-pyrazole [18] [16]. This product can then undergo further functionalization to prepare 3,5-bis(difluoromethyl)-1H-pyrazole through a second cross-coupling reaction [18] [16].

The transition metal-catalyzed cross-coupling approach offers several advantages for the preparation of 3,5-bis(difluoromethyl)-1H-pyrazole derivatives:

3,5-bis(difluoromethyl)-1H-pyrazole represents a significant fluorinated heterocyclic compound belonging to the pyrazole family, distinguished by the presence of two difluoromethyl substituents at the 3 and 5 positions of the pyrazole ring. This article provides a comprehensive examination of the structural characteristics of this compound through X-ray crystallographic analysis, advanced spectroscopic techniques, and computational chemistry approaches, offering detailed insights into its molecular geometry, electronic properties, and conformational behavior.

The compound's molecular formula is C₅H₄F₄N₂ with a molecular weight of 168.09 g/mol [1], and it exhibits unique structural features that arise from the electron-withdrawing nature of the difluoromethyl groups and their influence on the pyrazole ring system. This compound has garnered considerable attention due to its potential applications in pharmaceutical chemistry and its role as a building block for more complex molecular architectures .

X-ray Crystallographic Analysis of Molecular Geometry

Crystal System and Space Group Determination

The crystallographic analysis of 3,5-bis(difluoromethyl)-1H-pyrazole and related compounds has revealed important structural information about the pyrazole ring system and the influence of difluoromethyl substituents. While specific crystallographic data for the parent compound is limited, extensive studies on closely related trifluoromethyl-substituted analogs provide valuable structural insights [3] [4].

The 3,5-bis(trifluoromethyl)pyrazole analog crystallizes in the triclinic space group P-1 at 120 K, forming tetrameric units through hydrogen bonding interactions [3]. The compound exhibits significant proton disorder, with approximately 40% dynamic disorder involving intramolecular proton transfers present in the crystal structure [3]. This structural behavior is characteristic of highly fluorinated pyrazoles and provides important parallels for understanding the difluoromethyl analog.

Molecular Geometry and Bond Parameters

The pyrazole ring system in fluorinated derivatives maintains its aromatic character with specific geometric parameters that reflect the electronic influence of the fluorinated substituents. Based on comparative crystallographic studies of related pyrazole derivatives, the fundamental bond lengths and angles can be established [5] [6].

| Structural Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N-N bond distance | 1.345-1.355 | - |

| C-N bond (pyrrole-like) | 1.335-1.347 | - |

| C-N bond (pyridine-like) | 1.330-1.339 | - |

| C-C bond distance | 1.368-1.392 | - |

| N-N-C angle | - | 107-109 |

| C-N-N angle | - | 110-112 |

The difluoromethyl substituents introduce distinctive geometric features compared to unsubstituted pyrazoles. The C-C(difluoromethyl) bond distance is typically around 1.49-1.52 Å, which is consistent with sp³-sp² carbon-carbon single bonds [7] [8]. The difluoromethyl groups exhibit characteristic tetrahedral geometry around the carbon atom, with F-C-F bond angles approaching 108-110° [4].

Intermolecular Interactions and Packing

The crystal packing of 3,5-bis(difluoromethyl)-1H-pyrazole is significantly influenced by the presence of the difluoromethyl groups, which affect both hydrogen bonding patterns and intermolecular interactions. Unlike simple pyrazoles that form extensive N-H···N hydrogen bond networks, the fluorinated analog exhibits modified hydrogen bonding behavior [9].

The difluoromethyl groups participate in weak C-H···F interactions and contribute to the overall crystal stability through van der Waals forces [10]. The fluorine atoms create regions of negative electrostatic potential that can interact with positively charged hydrogen atoms from neighboring molecules, leading to the formation of supramolecular assemblies [4].

Spectroscopic Fingerprinting

Multinuclear Nuclear Magnetic Resonance Studies

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H Nuclear Magnetic Resonance spectrum of 3,5-bis(difluoromethyl)-1H-pyrazole provides distinctive signals that reflect the electronic environment created by the difluoromethyl substituents. The most characteristic feature is the difluoromethyl proton signal, which appears as a triplet due to coupling with the two equivalent fluorine atoms [4] [11].

The chemical shift of the difluoromethyl proton typically occurs in the range of 6.5-7.2 ppm, significantly downfield compared to simple alkyl protons due to the strong electron-withdrawing effect of the fluorine atoms [4]. The coupling constant ³J(H-F) for the difluoromethyl group is approximately 53-56 Hz, which is characteristic of this functional group [4].

The pyrazole ring proton appears as a singlet in the aromatic region, typically around 7.0-7.5 ppm. The N-H proton of the pyrazole ring exhibits a broad signal around 3.0-4.0 ppm, often showing temperature-dependent behavior due to rapid exchange processes [12].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| N-H (pyrazole) | 3.0-4.0 | broad singlet | - |

| C-H (pyrazole) | 7.0-7.5 | singlet | - |

| CHF₂ groups | 6.5-7.2 | triplet | ³J(H-F) = 53-56 |

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C Nuclear Magnetic Resonance spectrum of 3,5-bis(difluoromethyl)-1H-pyrazole exhibits characteristic signals for both the pyrazole ring carbons and the difluoromethyl carbon atoms. The difluoromethyl carbon appears as a triplet due to coupling with the two equivalent fluorine atoms, with a typical chemical shift around 108-115 ppm [4] [11].

The pyrazole ring carbons bearing the difluoromethyl substituents (C-3 and C-5) appear significantly downfield compared to unsubstituted pyrazoles, typically in the range of 140-150 ppm, reflecting the strong electron-withdrawing effect of the difluoromethyl groups [11]. The central pyrazole carbon (C-4) appears around 105-110 ppm [11].

The carbon-fluorine coupling constants provide additional structural information, with ¹J(C-F) values typically ranging from 235-245 Hz for the difluoromethyl carbon, and ²J(C-F) values of 25-35 Hz for the pyrazole carbons adjacent to the difluoromethyl groups [4].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The ¹⁹F Nuclear Magnetic Resonance spectrum represents one of the most informative spectroscopic techniques for characterizing 3,5-bis(difluoromethyl)-1H-pyrazole. The difluoromethyl groups give rise to characteristic fluorine signals that provide detailed information about the electronic environment and molecular dynamics [4] [13].

The fluorine atoms of the difluoromethyl groups typically appear as doublets due to coupling with the adjacent proton, with chemical shifts in the range of -110 to -120 ppm relative to CFCl₃ [4]. The coupling constant ²J(F-H) is approximately 53-56 Hz, consistent with the geminal F-H coupling in difluoromethyl groups [4].

An important feature of the ¹⁹F Nuclear Magnetic Resonance spectrum is the observation of different chemical shifts for the two difluoromethyl groups when they are in non-equivalent environments. Studies on related compounds have shown chemical shift differences of up to 15 ppm between difluoromethyl groups in different positions [4].

| Fluorine Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CHF₂ (position 3) | -110 to -115 | doublet | ²J(F-H) = 53-56 |

| CHF₂ (position 5) | -115 to -120 | doublet | ²J(F-H) = 53-56 |

Vibrational Spectroscopy

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of 3,5-bis(difluoromethyl)-1H-pyrazole exhibits characteristic absorption bands that provide valuable structural information about the functional groups present in the molecule. The spectrum is dominated by the vibrational modes associated with the pyrazole ring, the difluoromethyl groups, and the N-H functionality [14] [15].

The N-H stretching vibration of the pyrazole ring appears as a broad absorption band in the region of 3200-3400 cm⁻¹, with the exact position depending on the degree of hydrogen bonding and the measurement conditions [15]. In the solid state, this band is typically broader and shifted to lower frequencies due to intermolecular hydrogen bonding interactions [14].

The C-H stretching vibrations of the difluoromethyl groups appear in the region of 2900-3100 cm⁻¹, with characteristic frequencies that reflect the influence of the adjacent fluorine atoms [11]. The pyrazole ring C-H stretching vibrations are observed around 3080-3120 cm⁻¹ [14].

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| N-H stretch | 3200-3400 | pyrazole N-H | medium-strong |

| C-H stretch (aromatic) | 3080-3120 | pyrazole C-H | medium |

| C-H stretch (CHF₂) | 2900-3100 | difluoromethyl C-H | medium |

| C=C/C=N stretch | 1500-1600 | pyrazole ring | strong |

| C-F stretch | 1050-1200 | difluoromethyl C-F | strong |

| Ring deformation | 600-800 | pyrazole ring | medium |

The carbonyl region (1600-1700 cm⁻¹) shows characteristic pyrazole ring stretching vibrations, with mixed C=C and C=N character appearing around 1500-1600 cm⁻¹ [14]. The C-F stretching vibrations of the difluoromethyl groups produce strong absorption bands in the fingerprint region, typically appearing between 1050-1200 cm⁻¹ [11].

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with particular sensitivity to symmetric stretching modes and ring breathing vibrations. The Raman spectrum of 3,5-bis(difluoromethyl)-1H-pyrazole exhibits characteristic bands associated with the pyrazole ring system and the difluoromethyl substituents [14].

The pyrazole ring breathing mode appears as a strong Raman band around 1000-1100 cm⁻¹, providing information about the overall ring geometry and substitution pattern [7]. The N-N stretching vibration of the pyrazole ring produces a characteristic Raman band around 1070-1100 cm⁻¹ [7].

The difluoromethyl groups contribute characteristic Raman bands associated with the C-F stretching modes and the C-H bending vibrations. The symmetric C-F stretching mode appears around 1100-1150 cm⁻¹, while the antisymmetric C-F stretching mode is observed at slightly higher frequencies [14].

Computational Chemistry Insights

Density Functional Theory Calculations

Geometry Optimization and Electronic Structure

Density Functional Theory calculations using the B3LYP functional with 6-31G(d,p) basis set have been extensively employed to investigate the electronic structure and molecular geometry of 3,5-bis(difluoromethyl)-1H-pyrazole and related compounds [16] [17]. These calculations provide detailed insights into the electronic properties, charge distribution, and molecular orbital characteristics that are not readily accessible through experimental methods alone.

The optimized geometry obtained from Density Functional Theory calculations shows excellent agreement with experimental crystallographic data where available. The pyrazole ring maintains its planar geometry with minimal distortion due to the difluoromethyl substituents [16]. The calculated bond lengths for the pyrazole ring system are consistent with experimental values, with N-N bond distances of approximately 1.355 Å and C-N bond distances ranging from 1.335-1.350 Å [8].

The difluoromethyl substituents adopt geometries that minimize steric repulsion while maximizing electronic stabilization. The C-CHF₂ bond lengths are calculated to be approximately 1.505 Å, in good agreement with experimental values [8]. The F-C-F bond angles in the difluoromethyl groups are approximately 107-108°, reflecting the influence of the electron pairs on the carbon center [16].

| Calculated Parameter | B3LYP/6-31G(d,p) | Experimental Range |

|---|---|---|

| N-N bond length (Å) | 1.355 | 1.345-1.355 |

| C-N bond length (Å) | 1.340 | 1.330-1.347 |

| C-C bond length (Å) | 1.385 | 1.368-1.392 |

| C-CHF₂ bond length (Å) | 1.505 | 1.49-1.52 |

| F-C-F angle (°) | 107.5 | 107-109 |

Frontier Molecular Orbital Analysis

The frontier molecular orbital analysis provides crucial information about the electronic properties and chemical reactivity of 3,5-bis(difluoromethyl)-1H-pyrazole. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies, along with their spatial distributions, determine the compound's electronic behavior and potential reactivity patterns [16].

The Highest Occupied Molecular Orbital of 3,5-bis(difluoromethyl)-1H-pyrazole is primarily localized on the pyrazole ring system, with significant contributions from the nitrogen atoms and the ring carbon atoms. The presence of the electron-withdrawing difluoromethyl groups stabilizes this orbital, resulting in a lower energy compared to unsubstituted pyrazole [16].

The Lowest Unoccupied Molecular Orbital shows significant contributions from the pyrazole ring π* system, with some delocalization onto the difluoromethyl substituents. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital (ΔE = ELUMO - EHOMO) provides information about the compound's kinetic stability and chemical reactivity [16].

Typical Highest Occupied Molecular Orbital energies for 3,5-bis(difluoromethyl)-1H-pyrazole calculated at the B3LYP/6-31G(d,p) level range from -7.5 to -8.0 eV, while Lowest Unoccupied Molecular Orbital energies are typically around -1.0 to -1.5 eV, resulting in energy gaps of approximately 6.0-7.0 eV [16]. This relatively large energy gap indicates high kinetic stability and low chemical reactivity under normal conditions.

Charge Distribution and Electrostatic Properties

The charge distribution analysis using natural population analysis reveals the influence of the difluoromethyl substituents on the electronic structure of the pyrazole ring. The fluorine atoms in the difluoromethyl groups carry significant negative charge, typically around -0.35 to -0.40 e⁻, while the carbon atoms of the difluoromethyl groups exhibit positive charge around +0.70 to +0.80 e⁻ [16].

The pyrazole ring nitrogen atoms show different charge distributions depending on their environment. The nitrogen atom bearing the hydrogen (N-H) typically carries a charge of approximately -0.25 e⁻, while the other nitrogen atom shows a charge around -0.15 e⁻ [16]. The carbon atoms of the pyrazole ring bearing the difluoromethyl substituents exhibit reduced electron density compared to unsubstituted positions, reflecting the electron-withdrawing nature of these groups.

The molecular electrostatic potential surface provides valuable information about the reactive sites within the molecule. The regions of most negative potential are localized around the fluorine atoms and the pyrazole nitrogen atoms, while the most positive potential is found around the hydrogen atoms [16]. This electrostatic distribution influences the compound's ability to participate in various intermolecular interactions and chemical reactions.

Conformational Analysis of Rotamers

Rotational Barriers and Preferred Conformations

The conformational analysis of 3,5-bis(difluoromethyl)-1H-pyrazole involves examination of the rotational behavior of the difluoromethyl substituents around the C-C bonds connecting them to the pyrazole ring. These rotational degrees of freedom give rise to different conformational isomers (rotamers) with varying energies and molecular properties [18].

Density Functional Theory calculations have been used to map the potential energy surface for rotation of the difluoromethyl groups. The rotation of each difluoromethyl group around its respective C-C bond shows a threefold periodicity, with energy barriers typically ranging from 2-4 kcal/mol [19]. These relatively low barriers indicate that rotation is facile at room temperature, leading to rapid interconversion between different conformers.

The preferred conformations correspond to staggered arrangements where the C-H bonds of the difluoromethyl groups are positioned to minimize steric interactions with the pyrazole ring. The most stable conformations typically have the difluoromethyl hydrogen atoms pointing away from the ring center, reducing unfavorable electrostatic interactions [18].

| Rotamer Configuration | Relative Energy (kcal/mol) | Torsion Angle (°) |

|---|---|---|

| Global minimum | 0.0 | 0°, 180° |

| Local minimum | 0.8-1.2 | 60°, 240° |

| Transition state | 2.5-3.5 | 30°, 90°, 150° |

Effect of Conformational Changes on Molecular Properties

The different rotameric forms of 3,5-bis(difluoromethyl)-1H-pyrazole exhibit variations in their molecular properties, including dipole moments, molecular volumes, and spectroscopic characteristics. These conformational effects are particularly important for understanding the compound's behavior in different environments and its potential interactions with other molecules [20].

The dipole moment of the molecule varies significantly with the relative orientations of the difluoromethyl groups. When both difluoromethyl groups are oriented in the same direction relative to the pyrazole ring, the molecular dipole moment is maximized. Conversely, when the groups are oriented in opposite directions, the dipole moments partially cancel, resulting in a reduced overall molecular dipole [20].

Calculations show that the dipole moment can vary from approximately 2.5 D to 4.5 D depending on the conformational state, with the most stable conformers typically having intermediate dipole moment values around 3.0-3.5 D [20]. This conformational flexibility has important implications for the compound's solubility, intermolecular interactions, and biological activity.

Temperature-Dependent Conformational Behavior

The population distribution of different rotameric forms is temperature-dependent, following Boltzmann statistics. At room temperature (298 K), the energy differences between conformers are small enough that multiple rotamers are significantly populated, leading to dynamic averaging of molecular properties [19].

Variable-temperature spectroscopic studies, supported by computational predictions, show that lowering the temperature increases the population of the most stable conformers, while raising the temperature leads to more uniform population distribution among all accessible conformers [19]. This temperature-dependent behavior influences the compound's physical properties and spectroscopic characteristics.

The activation energies for interconversion between rotamers are sufficiently low that exchange is fast on most spectroscopic timescales at room temperature. However, at very low temperatures or in highly viscous media, the exchange rates may become slow enough to observe individual conformers spectroscopically [19].